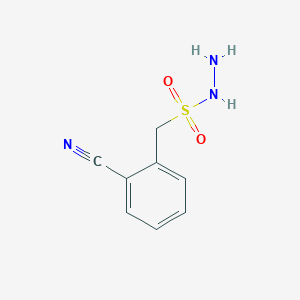

(2-Cyanophenyl)methanesulfonohydrazide

Description

Contextualizing (2-Cyanophenyl)methanesulfonohydrazide within Sulfonohydrazide Chemistry

Sulfonohydrazides are a class of organic compounds that have gained significant traction as versatile reagents in organic synthesis. They are instrumental in the synthesis of a variety of organic molecules, including olefins and aldehydes. The sulfonohydrazide functional group, a key feature of this compound, is a cornerstone of sulfa drugs, which have a long history in medicinal chemistry. For instance, functionalized tosylhydrazones, a related class of sulfa pharmaceuticals, have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antidepressant properties. aaup.edu

The reaction of a sulfonyl hydrazide with a carbonyl compound, such as an aldehyde, yields a sulfonyl hydrazide Schiff base. These Schiff bases are noted for their stability, particularly when derived from aromatic precursors, and their ability to form coordination complexes with metal ions. aaup.edu This capacity for chelation makes them valuable in both medicinal and analytical chemistry. The synthesis of novel Schiff bases from sulfonohydrazides often involves mild reaction conditions and can result in high yields of crystalline products.

Significance of the Cyanophenyl Moiety in Organic Synthesis and Medicinal Chemistry

The nitrile (cyano) group is an important functional group found in a multitude of pharmaceutical agents and natural products. nih.gov The incorporation of a cyanophenyl moiety into a molecule can significantly influence its physicochemical properties. nih.govrsc.org Generally, compounds containing a nitrile group exhibit enhanced solubility and metabolic stability. nih.gov This often translates to improved pharmacokinetic profiles, including increased systemic exposure and bioavailability. nih.gov

In the realm of drug design, the nitrile group has become a valuable tool. nih.gov More than 30 nitrile-containing pharmaceuticals have received FDA approval for a wide array of clinical conditions. nih.gov The electron-withdrawing nature and linear geometry of the cyano group can substantially alter the electronic and optical properties of a molecule. rsc.org This has been leveraged in the development of materials for solar cells and light-emitting diodes, as well as in the design of organic sensors and probes. rsc.org The cyanophenyl group, specifically, has been a focus in the development of treatments for conditions such as ischemic stroke and myocardial infarction. acs.org

Overview of Academic Research Trajectories for Sulfonohydrazide Derivatives

The research landscape for sulfonohydrazide derivatives is broad and dynamic, with significant efforts directed towards their application in medicinal chemistry. Sulfonamides, the parent class of compounds, were among the first widely used antimicrobial agents and continue to be vital as building blocks for new pharmaceuticals. ajchem-b.com Research has expanded to explore their potential as antiviral, antidiabetic, and anticancer agents. ajchem-b.com

The development of novel sulfonamide derivatives with diverse biological activities remains a key focus. These activities include anti-inflammatory, antihypertensive, anticonvulsant, and antifungal properties. ajchem-b.com The versatility of the sulfonamide framework allows for the synthesis of a wide range of derivatives with tailored biological functions. ajchem-b.com Furthermore, sulfamide (B24259) derivatives, which are structurally related to sulfonohydrazides, are also gaining traction in medicinal chemistry due to their potential for forming strong interactions with biological targets. nih.gov The ongoing exploration of these compounds underscores their enduring importance in the development of new therapeutic agents. ajchem-b.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyanophenyl)methanesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-5-7-3-1-2-4-8(7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAACSHUABCKMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyanophenyl Methanesulfonohydrazide

Established Synthetic Pathways for (2-Cyanophenyl)methanesulfonohydrazide and Related Isomers

The primary routes to obtaining this compound and its isomers hinge on the formation of the sulfonohydrazide functional group by reacting a sulfonyl chloride with a hydrazine (B178648) derivative. The specific starting materials determine the final isomeric product.

Synthesis from Hydrazinylbenzonitrile and Methanesulfonyl Chloride

One potential pathway to an isomer of the target compound, specifically N'-(cyanophenyl)methanesulfonohydrazide, involves the reaction of a hydrazinylbenzonitrile isomer with methanesulfonyl chloride. In this approach, the hydrazine moiety is already attached to the cyanophenyl ring. The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonohydrazide bond and the elimination of hydrogen chloride.

A general representation of this type of reaction is the synthesis of p-toluenesulfonylhydrazide, where p-toluenesulfonyl chloride is reacted with hydrazine hydrate (B1144303). orgsyn.org This established procedure can be adapted for the synthesis of cyanophenyl-substituted sulfonohydrazides. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107), at a controlled temperature to manage the exothermic nature of the reaction. orgsyn.org The choice of the specific isomer of hydrazinylbenzonitrile (ortho, meta, or para) will dictate the substitution pattern on the resulting cyanophenyl ring of the final product.

Derivatization from (2-Cyanophenyl)methanesulfonyl Chloride Precursors

A more direct and common method for the synthesis of this compound involves the use of (2-Cyanophenyl)methanesulfonyl chloride as a key precursor. google.com This approach is a standard method for preparing a wide range of sulfonohydrazides. orgsyn.org

The synthesis is typically achieved by reacting (2-Cyanophenyl)methanesulfonyl chloride with hydrazine hydrate. researchgate.net The reaction is generally carried out in a suitable solvent like methanol (B129727) or tetrahydrofuran. orgsyn.orgresearchgate.net An excess of hydrazine hydrate is often used to act as both the nucleophile and a base to neutralize the hydrogen chloride byproduct formed during the reaction. researchgate.net The reaction mixture is typically stirred at a controlled temperature, often at room temperature or slightly below, to ensure a smooth reaction and high yield of the desired product. researchgate.net

A representative procedure involves dissolving the (2-Cyanophenyl)methanesulfonyl chloride in a solvent and then adding a solution of hydrazine hydrate dropwise while maintaining the temperature. orgsyn.org After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration.

Methodological Considerations in Sulfonohydrazide Synthesis

The successful synthesis of this compound relies on careful control over several experimental parameters. These considerations are crucial for maximizing yield, ensuring product purity, and maintaining a safe reaction environment.

Optimization of Reaction Parameters (e.g., solvent selection, temperature control, catalytic systems)

The optimization of reaction parameters is a critical aspect of developing efficient synthetic protocols. For the synthesis of sulfonohydrazides, several factors can be fine-tuned to improve the outcome.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Solvents like tetrahydrofuran (THF), methanol, and ethanol (B145695) are commonly used for the synthesis of sulfonohydrazides. orgsyn.orgresearchgate.net The solvent should be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions. In some cases, the use of a biphasic system with an organic solvent and water can be advantageous for product isolation.

Temperature Control: The reaction between a sulfonyl chloride and hydrazine is often exothermic. orgsyn.org Therefore, controlling the temperature is crucial to prevent side reactions and decomposition of the product. The reaction is typically carried out at temperatures ranging from 0°C to room temperature. researchgate.net Cooling the reaction mixture in an ice bath during the addition of reactants is a common practice. orgsyn.org

Catalytic Systems: While many sulfonohydrazide syntheses proceed efficiently without a catalyst, in some cases, a base catalyst may be employed to accelerate the reaction. Bases such as triethylamine (B128534) or an excess of hydrazine can be used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. researchgate.net

The following table summarizes the impact of various parameters on the synthesis of sulfonamides, a related class of compounds, which can provide insights into the optimization of sulfonohydrazide synthesis.

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | Influences solubility of reactants and reaction rate. | Tetrahydrofuran, Methanol, Dichloromethane orgsyn.orgresearchgate.net |

| Temperature | Controls reaction rate and minimizes side reactions. | 0°C to room temperature researchgate.net |

| Base | Neutralizes HCl byproduct and can catalyze the reaction. | Excess hydrazine, Triethylamine researchgate.net |

Control of Reaction Stoichiometry and Yield

The stoichiometry of the reactants plays a direct role in the yield and purity of the final product. In the synthesis of sulfonohydrazides from sulfonyl chlorides and hydrazine, the molar ratio of the reactants is a key consideration.

Typically, a molar excess of hydrazine is used. researchgate.netresearchgate.net This serves two purposes: it ensures the complete consumption of the more valuable sulfonyl chloride and acts as a base to neutralize the hydrogen chloride formed during the reaction. The theoretical yield is the maximum amount of product that can be formed based on the limiting reactant, which in this case is the sulfonyl chloride. nih.gov The actual yield is the amount of product obtained after the reaction and purification. The percent yield, a measure of the reaction's efficiency, is calculated as the ratio of the actual yield to the theoretical yield. nih.gov Careful control of stoichiometry helps to maximize the percent yield and minimize the formation of byproducts.

Strategies for Anhydrous Conditions and Inert Atmospheres

While many sulfonohydrazide syntheses can be performed under standard atmospheric conditions, certain reagents and reactions may be sensitive to moisture and oxygen. In such cases, employing anhydrous conditions and an inert atmosphere is necessary to prevent unwanted side reactions and ensure the integrity of the reactants and products.

Anhydrous Conditions: To remove moisture, glassware is typically oven-dried or flame-dried before use. Anhydrous solvents, which have been distilled over a drying agent, are also used.

Inert Atmospheres: To exclude oxygen and moisture from the air, the reaction is carried out under an inert gas, such as nitrogen or argon. nih.gov This is often achieved by using a nitrogen-filled balloon attached to the reaction flask or by employing a Schlenk line for more sensitive reactions. Reagents are then transferred using syringes through a rubber septum to maintain the inert atmosphere throughout the experiment. nih.gov

These techniques are standard practice in organic synthesis to ensure the reproducibility and success of reactions involving sensitive materials.

Green Chemistry Approaches in Sulfonohydrazide Synthesis (e.g., transition-metal-free oxidative coupling)

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of various organic compounds, including sulfonohydrazides. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. jddhs.commdpi.com In the context of synthesizing sulfonohydrazides like this compound, transition-metal-free oxidative coupling represents a significant advancement.

Transition-metal-free synthetic routes are particularly desirable as they circumvent the use of costly, toxic, and often environmentally harmful metal catalysts. mit.edu Research in this area has focused on the direct formation of sulfur-nitrogen (S-N) bonds through oxidative coupling reactions. These methods often employ readily available and less hazardous oxidizing agents and can proceed under mild reaction conditions. polyu.edu.hkrsc.org

One prominent green strategy involves the electrochemical oxidative coupling of thiols and amines to produce sulfonamides, a process that is driven by electricity and avoids the need for chemical oxidants or catalysts. whiterose.ac.uknih.govtue.nl While not directly applied to sulfonohydrazides, this principle of direct oxidative S-N bond formation is a cornerstone of modern green synthesis.

More specifically for sulfonamide-related structures, metal-free approaches have been developed that utilize systems like iodine and tert-butyl hydroperoxide (TBHP) to promote the oxidative cleavage of an S-N bond in a precursor, followed by coupling with an amine. rsc.org Another innovative, though not yet applied to this compound, is the photocatalytic S-N coupling reaction, which uses a cyanoarene-based photocatalyst and visible light, representing a sustainable pathway for acylsulfonamide synthesis. polyu.edu.hk

While a specific, documented transition-metal-free oxidative coupling for the synthesis of this compound is not yet prevalent in the literature, the principles from related sulfonamide and sulfonylhydrazide syntheses can be extrapolated. A hypothetical transition-metal-free approach could involve the oxidative coupling of a suitable sulfur-containing precursor with a hydrazine derivative in the presence of a green oxidant.

Hypothetical Reaction Scheme:

A plausible transition-metal-free pathway could involve the reaction of (2-cyanophenyl)methanethiol with hydrazine in the presence of an oxidizing system. The reaction would proceed through the in-situ formation of a sulfonyl intermediate, which then couples with hydrazine.

(2-Cyanophenyl)methanethiol + Hydrazine --[Oxidant, Solvent]--> this compound + Byproducts

The selection of the oxidant and solvent system would be critical to the success and "greenness" of the synthesis. Ideal oxidants would be environmentally benign, such as hydrogen peroxide or even molecular oxygen, paired with a recyclable catalyst or promoter if necessary. The use of green solvents like water or biomass-derived solvents such as 2-MeTHF would further enhance the sustainability of the process. rsc.orgrsc.org

Below is an interactive data table illustrating potential research findings for such a hypothetical green synthesis, based on typical results seen in related literature for transition-metal-free sulfonamide synthesis.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O₂ (30% aq.) | Water | 80 | 12 | 65 |

| 2 | TBHP | 2-MeTHF | 60 | 8 | 72 |

| 3 | I₂/TBHP | 2-MeTHF | Room Temp | 10 | 78 |

| 4 | O₂ (1 atm) | Acetonitrile (B52724) | 50 | 24 | 55 |

This table is illustrative and based on findings for analogous reactions in the field of green sulfonamide synthesis. Specific conditions for this compound would require experimental optimization.

The development and optimization of such transition-metal-free oxidative coupling methods are central to the future of sustainable pharmaceutical and chemical intermediate production. jddhs.comnih.gov These approaches not only reduce the environmental footprint but also often lead to simplified purification procedures and higher atom economy.

Chemical Reactivity and Transformations of 2 Cyanophenyl Methanesulfonohydrazide

Fundamental Reaction Mechanisms of the Methanesulfonohydrazide (B82010) Moiety

The methanesulfonohydrazide group is a versatile functional entity, known to participate in a variety of reactions including oxidation, reduction, and substitution. chemscene.com These compounds are recognized as stable, easy-to-handle, and non-corrosive alternatives to other sulfonyl derivatives like sulfonyl halides or sulfinic acids. acs.orgrsc.org

The methanesulfonohydrazide moiety is susceptible to oxidation at both the sulfur and nitrogen atoms. Electrochemical methods have been developed for the oxidation of sulfonyl hydrazides, which can lead to the formation of sulfonyl radicals. acs.org These reactive intermediates can then engage in further reactions. For instance, in the presence of alcohol solvents, electrochemical oxidation can yield sulfonic esters. Similarly, reaction with trialkyl orthoformates under electrochemical conditions can produce sulfinic esters.

Another significant oxidation pathway involves the conversion of sulfonyl hydrazides into sulfonyl halides. Treatment with N-halosuccinimides (NCS or NBS) provides a straightforward method for the synthesis of the corresponding sulfonyl chlorides or bromides. nih.gov This transformation is generally high-yielding and tolerant of a wide range of substituents on the aromatic ring. nih.gov The resulting sulfonyl halides are highly versatile intermediates for further synthetic transformations. nih.gov

| Reaction Type | Reagents | Product(s) | Key Intermediates/Features | Citation(s) |

| Electrochemical Oxidation | Alkyl Alcohol | Alkyl Sulfonic Ester | Sulfonyl Radical | |

| Electrochemical Oxidation | Trialkyl Orthoformate | Alkyl Sulfinic Ester | Sulfonyl Radical | |

| Halogenation | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | — | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | Sulfonyl Bromide | — | nih.gov |

| Oxidative S-O Coupling | N-Hydroxyimides, Electric Current | Sulfonates | Bromine-mediated oxidation | acs.org |

The reduction of the methanesulfonohydrazide moiety can be complex, with several potential outcomes depending on the reaction conditions and the specific reducing agent employed. The sulfonyl group itself is generally robust and requires strong reducing agents for cleavage. strath.ac.uk Reductive cleavage of sulfonamides, which are structurally related to sulfonyl hydrazides, has been achieved using aggressive metal-containing reagents like alkali metals or samarium(II) iodide. strath.ac.uk More recently, neutral organic super-electron-donors have been shown to reduce arenesulfonyl groups in some sulfones and sulfonamides. strath.ac.uk Additionally, a double reductive cleavage of both the N-S and C-S bonds in certain benzo-fused cyclic sulfonamides can be accomplished using a Mg-MeOH system. nih.gov

The hydrazine (B178648) component of the moiety also presents opportunities for reduction. The N-N bond in hydrazides can be cleaved under photocatalytic conditions using visible light and a ruthenium catalyst. nih.gov Furthermore, sulfonyl hydrazides are famously used as reagents in the Wolff-Kishner reduction and its variants, where they are first condensed with a carbonyl compound to form a sulfonylhydrazone. wikipedia.orgunacademy.comorganic-chemistry.org While the sulfonyl hydrazide is formally oxidized in the process of reducing the carbonyl group, certain modified procedures, such as using sodium borohydride (B1222165) on a tosylhydrazone, demonstrate that the hydrazone derivative can be reduced under milder conditions than the parent sulfonyl hydrazide. masterorganicchemistry.com

Substitution reactions involving the methanesulfonohydrazide moiety can occur at several positions. The hydrazinyl group can be readily displaced, allowing sulfonyl hydrazides to serve as effective sulfonyl group donors. pharmaguideline.comorganic-chemistry.org This S-N bond cleavage can be induced under various conditions, including thermal, basic, oxidative, or metal-catalyzed environments. pharmaguideline.com For example, trifluoromethanesulfonic acid can promote the cleavage of the S-N bond in sulfonyl azides (related compounds) to form a reactive sulfonyl cation, which then undergoes Friedel-Crafts-type sulfonylation with arenes. organic-chemistry.org

The nitrogen atoms of the hydrazine group can also act as nucleophiles. Sulfonyl hydrazides react with suitable electrophiles, such as acyl chlorides or other activated carbonyl compounds, to form substituted derivatives. pharmaguideline.com The synthesis of complex sulfonamides and sulfonates can be achieved in a one-pot procedure by first converting the sulfonyl hydrazide to a sulfonyl chloride with NCS, followed by reaction with various amine or alcohol nucleophiles. nih.gov Recent studies have also demonstrated an SN2-type substitution at the amide nitrogen atom of O-tosyl hydroxamates with amine nucleophiles to form hydrazide derivatives, highlighting a novel approach to N-N bond formation. acs.org

Reactions Involving the Cyanophenyl Substituent

The cyanophenyl group of (2-Cyanophenyl)methanesulfonohydrazide possesses its own distinct reactivity, centered on the nitrile functional group and the aromatic ring.

The cyano group is a highly versatile functional handle that can be transformed into a variety of other groups. acs.orglibretexts.org One of the most fundamental reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base. acs.orgacs.org Under these conditions, the nitrile is converted to a carboxylic acid, typically proceeding through an amide intermediate. acs.orgacs.org Careful control of reaction conditions can sometimes allow for the isolation of the amide as the final product. The hydrolysis is initiated by the nucleophilic attack of water (in acidic media, after protonation of the nitrile) or hydroxide (B78521) (in basic media) on the electrophilic carbon of the C≡N triple bond. libretexts.org

Nitriles can also participate as 2π components in cycloaddition reactions. Although unactivated nitriles are generally poor dienophiles or enophiles, intramolecular Diels-Alder reactions where a cyano group acts as the dienophile have been reported. organic-chemistry.org These reactions can be part of a pericyclic cascade to construct complex polycyclic pyridine (B92270) derivatives. organic-chemistry.org The cyano group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings.

| Reaction Type | Reagents | Product(s) | Key Features | Citation(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid, Ammonium Salt | Proceeds via an amide intermediate. | libretexts.orgacs.org |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O, Heat | Carboxylate Salt, Ammonia | Proceeds via an amide intermediate. | libretexts.orgacs.org |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Pyridine or other N-heterocycles | Cyano group acts as the dienophile, often intramolecularly. | organic-chemistry.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Tetrazole or other 5-membered heterocycles | Forms heterocyclic compounds. |

The aromatic ring of the cyanophenyl group is amenable to various functionalization reactions, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The functionalization of aromatic rings is a cornerstone of pharmaceutical design.

For this compound, the substitution pattern on the benzene (B151609) ring would be directed by the combined electronic effects of the cyano group (a meta-director) and the methanesulfonohydrazide group (likely an ortho-, para-director).

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. If the this compound were modified to include a halide substituent (e.g., bromo or iodo), it could participate in reactions such as the Suzuki-Miyaura coupling. This reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the synthesis of biphenyl (B1667301) derivatives.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. chemscene.comnih.govmasterorganicchemistry.comorganic-chemistry.org This reaction is highly versatile and tolerant of many functional groups, providing a direct route to substituted anilines. chemscene.com These coupling reactions significantly expand the synthetic utility of the cyanophenyl scaffold, allowing for the introduction of a wide variety of substituents. masterorganicchemistry.com

Formation of Heterocyclic Systems from this compound Scaffolds

A comprehensive search of scientific literature and chemical databases has revealed no specific studies or documented research on the chemical reactivity and transformations of "this compound" for the formation of heterocyclic systems. Despite extensive investigation, no data regarding the cyclization reactions or the use of this particular compound as a scaffold for synthesizing heterocyclic compounds could be retrieved.

The investigation included searches for the compound by its chemical name and CAS number. While information on structurally related compounds, such as N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide sigmaaldrich.comsynblock.com and {[(2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride bldpharm.comamericanelements.com, is available, these molecules possess different functional groups and thus their reactivity, particularly in the context of forming heterocycles, cannot be extrapolated to this compound.

General methodologies for the synthesis of heterocyclic compounds from various starting materials, including those with cyano and hydrazide or sulfonohydrazide functionalities, are well-established in the field of organic chemistry. amazonaws.comsigmaaldrich.comclockss.orgmdpi.comnih.govmdpi.comnih.govekb.eg However, the absence of specific literature for this compound means that no detailed research findings, reaction conditions, or data tables for its transformation into heterocyclic systems can be provided at this time.

Therefore, this section remains unwritten due to the lack of available scientific evidence on the subject. Further experimental research would be required to explore the potential of this compound as a precursor for heterocyclic synthesis.

Derivatives and Structural Analogues in Academic Inquiry

Design Principles for (2-Cyanophenyl)methanesulfonohydrazide Derivatives

The rational design of derivatives involves systematically altering specific parts of the parent molecule. For this compound, the primary sites for modification are the cyanophenyl moiety and the sulfonohydrazide backbone.

The cyanophenyl ring is a critical component that can be modified to fine-tune electronic and steric properties. Design strategies often focus on the position of the cyano group and the introduction of other substituents onto the aromatic ring.

Positional Isomers : Moving the cyano (-CN) group from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's conformation and its interaction with biological targets. The synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones has been successfully achieved, demonstrating the viability of incorporating the cyanophenyl group at the para position. nih.govrsc.org This suggests that synthetic routes to positional isomers of the parent compound are feasible.

Additional Substituents : Introducing other functional groups onto the phenyl ring can modulate the compound's lipophilicity, electronic nature, and steric bulk. Common substituents in medicinal chemistry include halogens (F, Cl, Br), alkyl groups, and methoxy (B1213986) groups. For instance, the synthesis of various substituted benzene (B151609) derivatives is a well-established field, with numerous methods for introducing a wide range of functional groups onto an aromatic ring. researchgate.netlibretexts.orgyoutube.com In the development of related heterocyclic structures, compounds bearing 2-fluoro, 2,6-dichloro, and dimethoxy substitutions on the phenyl ring have been synthesized and studied. nih.govrsc.org These modifications can influence biological activity; for example, in one study on anticancer agents, a 2-hydroxy-3-methylbenzylidene derivative and a pentafluorophenyl derivative showed potent efficacy. nih.gov The principles of electrophilic aromatic substitution guide the placement of these new groups relative to the existing cyanomethyl and sulfonyl moieties. libretexts.org

A summary of potential modifications to the cyanophenyl ring is presented below.

| Modification Type | Example Substituents | Rationale |

| Positional Isomerism | 3-cyanophenyl, 4-cyanophenyl | Altering spatial arrangement and electronic effects. |

| Halogenation | -F, -Cl, -Br | Modulating lipophilicity and electronic properties; potential for halogen bonding. |

| Alkylation/Alkoxylation | -CH₃, -OCH₃ | Increasing lipophilicity, altering steric profile. |

| Hydroxylation | -OH | Introducing hydrogen bonding capability. |

The sulfonohydrazide core (-SO₂NHNH₂) offers multiple points for modification, particularly at the terminal nitrogen (N').

N'-Substitution : The terminal hydrazinyl nitrogen is a nucleophilic site amenable to substitution. This is a common strategy in developing sulfonamide and hydrazide-based compounds to explore new interaction points and modulate physicochemical properties. youtube.com N'-substitution can be achieved through reactions with various electrophiles. For example, N-alkylation of sulfonamides is a known synthetic transformation. nih.govdoaj.org In related structures, N'-substituted hydrazides have been synthesized as analogues of monoamine oxidase inhibitors. researchgate.net Condensation reactions with aldehydes and ketones are also a primary method to produce N'-substituted sulfonyl hydrazones, a closely related class of compounds. researchgate.net

N'-Acylation and Arylation : Beyond simple alkyl groups, introducing acyl or aryl moieties at the N' position can create more complex derivatives. The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides involved reacting the parent sulfonamide with various electrophiles, including those that would lead to N-allyl and N-phenylethyl derivatives, which showed inhibitory activity against acetylcholinesterase. asianpubs.org

The table below illustrates common N'-substitution strategies.

| Substitution Reaction | Reagent Type | Resulting Group (at N') |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Alkyl (e.g., -CH₃) |

| Condensation | Aldehydes, Ketones | Arylmethylidene, etc. |

| Acylation | Acyl chlorides | Acyl (e.g., -COCH₃) |

| Arylation | Aryl halides (under specific conditions) | Aryl (e.g., -C₆H₅) |

Synthetic Strategies for this compound Analogues

The synthesis of analogues of this compound relies on established and versatile chemical reactions. The general approach involves either building the molecule sequentially or modifying a pre-formed scaffold.

A common starting point for many sulfonamide-based structures is the corresponding sulfonyl chloride. researchgate.net For instance, arenesulfonyl chlorides can be reacted with phthalimide (B116566) or succinimide (B58015) to form intermediates that can then react with various amines. researchgate.net The synthesis of substituted benzenesulfonyl hydrazides can be achieved, which then serve as key precursors. researchgate.net These hydrazides can be condensed with a variety of aldehydes and ketones to form a library of sulfonyl hydrazone derivatives. researchgate.net

N-alkylation of a parent sulfonamide can be accomplished using reagents like alkyl halides in the presence of a base. nih.govdoaj.orgasianpubs.org For modifications on the aromatic ring, standard electrophilic aromatic substitution reactions such as nitration followed by reduction to an amine, or halogenation, can be employed, with the directing effects of the existing substituents guiding the position of the new group. youtube.com Multi-step syntheses are often required to achieve specific substitution patterns on the benzene ring. youtube.com

The table below summarizes key synthetic reactions for generating analogues.

| Reaction Type | Purpose | Reagents & Conditions |

| Sulfonamide Formation | Creating the sulfonamide core | Sulfonyl chloride + Amine/Hydrazine (B178648) |

| N'-Alkylation | Substitution on the hydrazide nitrogen | Alkyl halide + Base (e.g., NaH) in DMF. asianpubs.org |

| Hydrazone Formation | N'-substitution with carbonyl compounds | Sulfonyl hydrazide + Aldehyde/Ketone |

| Electrophilic Aromatic Substitution | Modifying the cyanophenyl ring | e.g., HNO₃/H₂SO₄ for nitration; Cl₂/AlCl₃ for chlorination. youtube.com |

| Cross-Coupling Reactions | Introducing aryl or other groups | e.g., Suzuki, Buchwald-Hartwig (for advanced analogues) |

Structure-Activity Relationship (SAR) Studies in Related Sulfonohydrazide Scaffolds

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the optimization of lead compounds. nih.gov While specific SAR data for this compound is not available, extensive research on related sulfonamide and sulfonyl hydrazone scaffolds provides valuable insights.

A fundamental principle in sulfonamide SAR is the structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors in pathways like bacterial folic acid synthesis. youtube.com Key structural elements typically analyzed in SAR studies include the aromatic ring, the sulfonamide linker, and the N1-substituent. youtube.com

Aromatic Ring Substituents : The nature and position of substituents on the phenyl ring are critical. In studies of sulfonamides derived from carvacrol, substitutions that altered electronic and steric properties led to significant variations in enzyme inhibitory activity. nih.gov For some anticancer thiazoles, the presence of a 4-cyanophenyl group was a key feature, and additional substitutions on a separate benzylidene ring attached to the hydrazinyl moiety modulated the potency against different cell lines. nih.govrsc.org For example, compounds with 3-bromo, 2-hydroxy-3-methyl, and 2,6-dichloro substitutions showed high activity. rsc.org

The Sulfonamide/Sulfonylhydrazone Linker : The -SO₂NH- group is a crucial pharmacophoric element. In many contexts, the NH group acts as a hydrogen bond donor. nih.gov The geometry and flexibility of this linker are vital for proper orientation within a target's binding site.

N'-Substitutions : The group attached to the terminal nitrogen of the hydrazide or sulfonamide is often a primary driver of potency and selectivity. youtube.com In a series of N-substituted sulfonamides, N-methyl and N-allyl derivatives showed promising inhibitory activity against acetylcholinesterase. asianpubs.org For sulfonyl hydrazone derivatives, a wide variety of aldehyde- and ketone-derived substituents have been shown to produce compounds with good antioxidant or antibacterial activity. researchgate.net

Pharmacophore modeling is a computational tool used to define the essential 3D arrangement of functional groups required for biological activity. mdpi.comdergipark.org.trresearchgate.net For sulfonamide derivatives, pharmacophore models often identify key features such as hydrogen bond acceptors/donors, hydrophobic groups, and aromatic rings as essential for activity. nih.govnih.gov Such models can be invaluable for designing new analogues with a higher probability of being active. nih.gov

The following table presents generalized SAR findings from related compound classes.

| Structural Feature | Observation from Related Scaffolds | Potential Implication for this compound Analogues |

| Cyanophenyl Ring | The 4-cyanophenyl group is present in active anticancer agents. nih.govrsc.org | The cyano group is likely a key pharmacophoric feature. |

| Substituents on Phenyl Ring | Halogen and hydroxyl groups can enhance activity in some series. rsc.org | Introduction of F, Cl, Br, or OH to the cyanophenyl ring may modulate activity. |

| Sulfonohydrazide N-H | The amide/hydrazide N-H often acts as a hydrogen bond donor. youtube.comnih.gov | This group is likely critical for target binding. |

| N'-Substituents | Heterocyclic or substituted aryl groups at N' often lead to potent compounds. youtube.comresearchgate.net | Condensation with various aldehydes/ketones is a promising strategy for diversification and activity enhancement. |

Advanced Spectroscopic and Structural Elucidation of 2 Cyanophenyl Methanesulfonohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can map out the carbon-hydrogen framework.

For (2-Cyanophenyl)methanesulfonohydrazide, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling. The aromatic protons on the cyanophenyl ring would typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom would likely present as a singlet, while the hydrazide (-NHNH₂) protons would also produce distinct signals, the chemical shifts of which could be sensitive to solvent and temperature.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The quaternary carbon of the cyano group (-CN) would be identifiable in the downfield region, as would the aromatic carbons. The methylene carbon would be found in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below. The exact values would need to be determined experimentally.

| ¹H NMR | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H |

| -CH₂- | 4.0 - 4.5 | Singlet | 2H |

| -NH- | 8.0 - 9.0 | Broad Singlet | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| ¹³C NMR | Hypothetical Chemical Shift (δ, ppm) |

| Aromatic C-CN | 110 - 115 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-S | 138 - 142 |

| -CN | 117 - 120 |

| -CH₂- | 50 - 60 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (High-Resolution MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₉N₃O₂S), the expected exact mass would be calculated. The HRMS spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this exact mass, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this compound would likely involve the loss of small molecules such as SO₂, N₂H₄, or cleavage of the bond between the methylene group and the sulfur atom, leading to the formation of a cyanobenzyl cation. Analysis of these fragment ions helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). From this, the exact conformation of the molecule in the solid state could be determined, including the torsion angles between the phenyl ring and the sulfonohydrazide group. It would also reveal details about hydrogen bonding networks involving the hydrazide protons, which are crucial for understanding the crystal packing.

A hypothetical table of key crystallographic parameters is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC with UV detection)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical reaction. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

For a polar compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detection, as the cyanophenyl group contains a chromophore that absorbs UV light. A pure sample would exhibit a single, sharp peak in the chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions.

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. For (2-Cyanophenyl)methanesulfonohydrazide, DFT calculations can elucidate the distribution of electron density, which is key to predicting its chemical reactivity and intermolecular interactions.

Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonyl group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the hydrazide group, highlighting sites for nucleophilic interaction. These calculations are foundational for predicting how the molecule will interact with biological targets. msstate.edu

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | e.g., -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | e.g., -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 6.3 eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 4.5 Debye | Measures the overall polarity of the molecule. |

| MEP Maxima/Minima | e.g., +40 kcal/mol, -55 kcal/mol | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, typically within a simulated physiological environment (e.g., in a water box with ions). nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov

For this compound, MD simulations would be crucial for performing a thorough conformational analysis. The molecule possesses several rotatable bonds, and simulations can explore the potential energy surface to identify low-energy, stable conformations that are likely to be present in solution. nih.gov This analysis reveals the molecule's flexibility and the predominant shapes it adopts, which is critical for understanding how it might fit into a biological binding pocket.

Moreover, MD simulations excel at characterizing intermolecular interactions. mdpi.com By simulating the compound in water, one can analyze the formation, duration, and strength of hydrogen bonds between the sulfonohydrazide group and water molecules. nih.gov The cyano group, while less prone to hydrogen bonding, contributes significantly to the molecule's polarity and can engage in dipole-dipole and other non-covalent interactions. mdpi.com These simulations provide a detailed picture of the solvation process and the energetic contributions of different parts of the molecule to its interaction with the solvent.

In Silico Screening and Virtual Ligand Design Methodologies for Target Interaction Prediction

A primary application of computational chemistry in drug discovery is the identification of potential biological targets for a novel compound. arxiv.org For this compound, in silico screening methodologies can be employed to predict which proteins it might interact with. nih.govnih.gov This process typically involves two main approaches: ligand-based and structure-based virtual screening. mdpi.com

In a ligand-based approach, the structure of this compound would be compared to libraries of known active molecules. If it shares significant structural or pharmacophoric features with compounds known to bind to a particular target, it can be hypothesized that it may also bind to that target. nih.gov

In structure-based virtual screening, the three-dimensional structure of the compound, often derived from QM calculations, is computationally "docked" into the binding sites of a large number of proteins with known structures. nih.gov Docking algorithms predict the preferred binding pose and estimate the binding affinity (e.g., as a docking score). Targets for which the compound shows a high predicted affinity would be prioritized for experimental validation. This approach can rapidly screen thousands of potential targets to generate hypotheses about the compound's mechanism of action. researchgate.netspringernature.com

Table 2: Workflow for Virtual Screening of this compound

| Step | Description | Tools/Methods | Expected Outcome |

| 1. Ligand Preparation | Generate a low-energy 3D conformer of this compound. | QM optimization (DFT) | A realistic 3D structure of the ligand. |

| 2. Target Selection | Compile a library of 3D protein structures (e.g., from the Protein Data Bank). | PDB, KEGG | A set of potential biological targets. nih.gov |

| 3. Molecular Docking | Computationally place the ligand into the binding site of each target protein. | AutoDock, Glide, GOLD | A ranked list of binding poses and scores for each target. |

| 4. Scoring & Analysis | Analyze the top-ranked poses and scores to identify promising interactions. | Scoring functions | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| 5. Hit Prioritization | Select the most promising protein targets based on docking scores and interaction patterns. | Visual inspection, clustering | A short list of high-probability targets for experimental testing. |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

Computational methods can also be used to explore the chemical reactivity of this compound in detail, including its potential synthesis routes or metabolic degradation pathways. Reaction pathway analysis involves modeling the transformation from reactants to products through one or more intermediate steps.

Using QM methods, researchers can map out the potential energy surface of a proposed reaction. A key goal is to locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For instance, one could model the synthesis of this compound, perhaps from 2-cyanobenzylsulfonyl chloride and hydrazine (B178648). QM calculations could be used to model the nucleophilic attack of hydrazine on the sulfonyl chloride, identify the transition state for this step, and calculate the activation energy. This provides a deep, mechanistic understanding of the reaction and can help in optimizing reaction conditions. Similarly, potential metabolic pathways, such as the hydrolysis of the sulfonohydrazide moiety, could be modeled to predict the compound's stability in a biological system.

Emerging Research Applications in Chemical Sciences

Role in the Synthesis of Complex Organic Molecules

The structural attributes of (2-Cyanophenyl)methanesulfonohydrazide make it a valuable starting material and reagent in synthetic organic chemistry. Its utility is particularly noted in the construction of heterocyclic systems and in facilitating specific functional group transformations.

The sulfonyl hydrazide group is a key functional group for the synthesis of various nitrogen- and oxygen-containing heterocycles. Notably, it serves as a precursor for the 1,3,4-oxadiazole (B1194373) ring system, a motif found in many compounds with applications in medicine and materials science. nih.gov The general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of 1,2-diacylhydrazine intermediates. rsc.org

In this context, this compound can be acylated by a carboxylic acid or its derivative, followed by cyclization to form a 1,3,4-oxadiazole ring. The reaction typically requires a dehydrating agent to facilitate the ring-closing step. A variety of reagents have been successfully employed for this transformation in related syntheses. nih.gov

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | nih.gov |

| Triflic Anhydride | Room Temperature | nih.gov |

| [Et₂NSF₂]BF₄ (XtalFluor-E) | With acetic acid additive | rsc.org |

| Triphenylphosphine / Trichloroisocyanuric acid | Mechanochemical (solvent-free) | organic-chemistry.org |

The synthesis of 1,3-thiazolidinones often proceeds via the reaction of a hydrazone with a thiol-containing carboxylic acid. This compound can first be condensed with an aldehyde or ketone to form the corresponding sulfonylhydrazone, which can then undergo cyclization to yield the desired thiazolidinone core. The presence of the 2-cyanophenyl moiety offers a site for further molecular elaboration, allowing for the creation of diverse chemical libraries based on these heterocyclic scaffolds.

Beyond its role as a structural precursor, this compound is a reagent for specific chemical transformations. The sulfonyl hydrazide functional group is instrumental in several named reactions and can be used to install this moiety onto other molecular frameworks. The reactivity of the N-H bonds allows for derivatization, while the sulfonyl group acts as a good leaving group in certain contexts.

This compound can be used to introduce the (2-cyanophenyl)methanesulfonyl group into other molecules, a process valuable for modifying the electronic and steric properties of a target compound. The hydrazide portion can also be transformed; for instance, oxidation can lead to the formation of a sulfonyl diazene, a reactive intermediate. This reactivity underpins its utility in functional group interconversions, broadening its scope in synthetic chemistry.

Investigation as Probes for Biochemical Pathways

The exploration of this compound and its derivatives as molecular probes is an active area of research. Its structure allows for potential interactions with biological macromolecules, making it a candidate for designing enzyme inhibitors and receptor ligands.

The diaminopimelate (DAP) pathway is crucial for the biosynthesis of lysine (B10760008) in most bacteria, some archaea, and plants. nih.govnih.gov Since this pathway is absent in mammals, its constituent enzymes are attractive targets for the development of novel antibacterial agents. One key enzyme in a variant of this pathway is diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of tetrahydrodipicolinate (THDPA) to LL-diaminopimelate. nih.govnih.gov

Researchers are exploring how molecules like this compound could serve as scaffolds for designing inhibitors of DapL or other DAP pathway enzymes. The rationale is that the molecule's distinct structural components—an aromatic ring, a flexible linker, and a reactive hydrazide head—could be tailored to bind to the enzyme's active site or to an allosteric site, thereby disrupting its catalytic function. The cyanophenyl group could engage in pi-stacking or hydrogen bonding interactions, while the sulfonyl hydrazide moiety could mimic a substrate or form covalent bonds with active site residues. This line of inquiry focuses on using the compound as a starting point for developing potent and selective enzyme inhibitors.

Purinergic receptors, particularly the P2Y family, are G protein-coupled receptors (GPCRs) that play vital roles in numerous physiological processes. nih.govnih.gov The P2Y1 and P2Y6 receptors, activated by ADP and UDP respectively, are involved in processes ranging from neurotransmitter release to inflammation, making them important targets for therapeutic intervention. nih.gov The design of selective receptor modulators—ligands that can fine-tune receptor activity—is a major goal in medicinal chemistry. nih.govmpg.denih.gov

This compound presents an interesting scaffold for the design of ligands targeting P2Y receptors. The design process involves modifying the core structure to achieve high affinity and selectivity for a specific receptor subtype. For instance, the 2-cyanophenyl group could be optimized to fit into a hydrophobic pocket of the receptor, while the sulfonyl hydrazide portion could be altered to mimic the phosphate (B84403) groups of the natural nucleotide ligands. The goal is to develop compounds that can act as either agonists or antagonists, thereby modulating the receptor's downstream signaling pathways.

| Receptor | Primary Endogenous Agonist | Signaling Pathway | Key Physiological Roles | Reference |

|---|---|---|---|---|

| P2Y1 | Adenosine diphosphate (B83284) (ADP) | Gq-coupled (PLC activation) | Platelet aggregation, neurotransmission | nih.gov |

| P2Y6 | Uridine diphosphate (UDP) | Gq-coupled (PLC activation) | Inflammation, phagocytosis | nih.govnih.gov |

Applications in Materials Chemistry Research (e.g., as blowing agents or stabilizers in polymer science)

In the field of materials chemistry, this compound is being investigated for its utility in polymer processing. Sulfonyl hydrazides as a class are well-known for their role as chemical blowing agents. researchgate.net These are additives that decompose upon heating to generate gas, which then forms a cellular or foam structure within a polymer matrix. google.comlehvoss.it

The primary function of a sulfonyl hydrazide blowing agent is the controlled release of nitrogen gas at a specific decomposition temperature. google.com This temperature needs to be compatible with the processing temperature of the polymer being foamed. lehvoss.it The decomposition of this compound is an exothermic process that yields nitrogen gas, water, and solid residues derived from the cyanophenylmethane sulfinate moiety. The generated nitrogen gas acts as the foaming agent, creating a lightweight, cellular structure in materials like rubber or plastics. The fine control over the cell structure is a significant advantage of using chemical blowing agents. lehvoss.it

Furthermore, the solid decomposition products may also play a role as stabilizers within the polymer matrix. These residues can potentially scavenge free radicals or interact with the polymer chains to enhance thermal stability or other material properties. Research in this area focuses on correlating the decomposition kinetics and byproducts of this compound with the final morphological and mechanical properties of the foamed polymer.

Contribution to Fundamental Understanding of Sulfonohydrazide Chemistry and its Broader Chemical Space

The study of specific molecules provides a critical lens through which the broader principles of chemical reactivity and structure are understood. This compound, while a distinct chemical entity, serves as an exemplary case study for deepening our comprehension of sulfonohydrazide chemistry. Its unique structural features—a reactive sulfonohydrazide core, a flexible methylene (B1212753) linker, and an electronically influential cyanophenyl group—offer a platform to explore fundamental concepts that resonate throughout the wider chemical space.

The chemistry of sulfonohydrazides is rich and varied, with applications ranging from organic synthesis to materials science. tandfonline.comchemscene.com These compounds are generally characterized by the R-SO₂NHNH₂ functional group and are known for their utility as versatile intermediates. researchgate.net The presence of both a sulfonyl group and a hydrazide moiety imparts a unique reactivity profile.

A deeper understanding of how the electronic and steric properties of substituents on the sulfonohydrazide scaffold influence its reactivity is a key area of ongoing research. The insights gained from studying molecules like this compound contribute significantly to this fundamental knowledge base.

The chemistry of sulfonohydrazides is notably influenced by their ability to undergo elimination reactions, particularly in the presence of a base, to lose sulfinic acid. tandfonline.com This reactivity is central to their application in various synthetic transformations. The nature of the substituents on the sulfonyl and hydrazide parts of the molecule can modulate the ease of this elimination, thereby fine-tuning the reagent's reactivity for specific applications.

Furthermore, the exploration of sulfonohydrazide derivatives has expanded the toolbox of synthetic chemists, enabling the construction of complex molecular architectures. researchgate.net For instance, they have been employed in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The study of how different substitution patterns on the sulfonohydrazide core affect the outcomes of these cyclization reactions is crucial for the rational design of new synthetic methods.

The cyanophenyl group, a prominent feature of this compound, is a versatile functional group in organic chemistry. fiveable.me Its strong electron-withdrawing nature and its ability to participate in a wide array of chemical transformations make it a valuable component in the design of functional molecules. numberanalytics.comyoutube.com When appended to a molecular scaffold, the cyano group can significantly alter the electronic properties, solubility, and reactivity of the entire molecule. fiveable.me

In the context of drug discovery and development, the cyano group is often incorporated into lead compounds to enhance their biological activity, metabolic stability, or binding affinity to target proteins. fiveable.menumberanalytics.com The study of molecules containing a cyanophenyl moiety, such as this compound, can therefore provide valuable insights into the structure-activity relationships of this important functional group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Cyanophenyl)methanesulfonohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonation of a phenylmethane precursor followed by hydrazide formation. For example, analogous sulfonohydrazides (e.g., (4-methylphenyl)methanesulfonyl chloride) are prepared by reacting methyl benzylamine with sulfur, followed by HCl treatment to form the sulfonyl chloride intermediate . Hydrazide derivatives are typically generated by reacting sulfonyl chlorides with hydrazine under controlled pH and temperature (0–5°C, inert atmosphere). Yield optimization requires careful stoichiometric balancing (e.g., 1:1.2 molar ratio of sulfonyl chloride to hydrazine) and purification via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the cyanophenyl and sulfonohydrazide moieties (e.g., sulfonamide protons at δ 10–12 ppm, cyano carbon at ~115 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M–H]) and fragmentation patterns consistent with the sulfonohydrazide group .

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : this compound is moisture-sensitive and prone to hydrolysis. Store under argon at –20°C in amber glass vials. Avoid prolonged exposure to light, as the cyanophenyl group may undergo photodegradation. Stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting thermal stability up to 100°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. For example, X-ray structures of related sulfonohydrazides reveal intermolecular N–H⋯S hydrogen bonds that stabilize specific conformations not observed in solution . To resolve contradictions:

- Perform variable-temperature NMR to assess dynamic behavior.

- Compare with computational models (DFT or MD simulations) to identify energetically favored conformers .

Q. What mechanistic insights govern the reactivity of the sulfonohydrazide group in nucleophilic or electrophilic reactions?

- Methodological Answer : The sulfonohydrazide (–SO–NH–NH) group exhibits dual reactivity:

- Nucleophilic : The hydrazine nitrogen can attack electrophiles (e.g., carbonyl compounds) to form hydrazones, as demonstrated in condensation reactions with aldehydes .

- Electrophilic : The sulfonyl group activates adjacent positions for substitution (e.g., SNAr reactions under basic conditions) .

- Kinetic studies (e.g., UV-Vis monitoring of reaction progress) are recommended to quantify reactivity trends .

Q. How can researchers address discrepancies in bioactivity data across studies involving sulfonohydrazide derivatives?

- Methodological Answer : Inconsistent bioactivity may stem from:

- Purity variations : Ensure ≥95% purity (HPLC-UV/ELSD) and confirm the absence of residual solvents (GC-MS) .

- Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h incubation).

- Structural analogs : Compare with closely related compounds (e.g., (4-Chlorophenyl)methanesulfonohydrazide) to isolate substituent effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often arise from:

- Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD) exhibit different solubility profiles.

- pH effects : The sulfonohydrazide group’s protonation state (pKa ~2.5–3.5 for –SO–NH–) drastically alters solubility in aqueous buffers .

- Experimental validation : Use shake-flask methods with HPLC quantification to measure solubility under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.